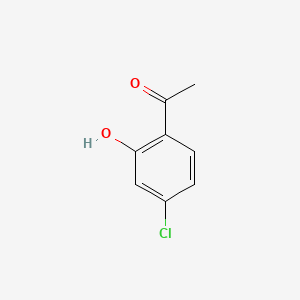

1-(4-Chloro-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVSDCHNBNFJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359983 | |

| Record name | 1-(4-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-66-0 | |

| Record name | 1-(4-Chloro-2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectral characteristics, and critical applications, with a strong emphasis on the causality behind experimental choices and protocols.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive acetyl group, a hydroxyl group capable of hydrogen bonding and directing further reactions, and a chloro-substituent, makes it a versatile precursor for a variety of more complex molecules. This trifunctional nature allows for selective chemical modifications, positioning it as a valuable building block in the synthesis of heterocyclic compounds and potential pharmaceutical agents. Understanding its properties and synthesis is crucial for leveraging its full potential in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to a wealth of data.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

| CAS Number | 6921-66-0 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| Synonyms | 4'-Chloro-2'-hydroxyacetophenone, 4-Chloro-2-hydroxyacetophenone, 2'-hydroxy-4'-chloroacetophenone | PubChem[1][2] |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1][2] |

| SMILES | CC(=O)C1=C(C=C(C=C1)Cl)O | PubChem[1][2] |

| InChIKey | QCVSDCHNBNFJDQ-UHFFFAOYSA-N | PubChem[1][2] |

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various experimental conditions. These are summarized below.

Table 2: Physicochemical and Computed Properties

| Property | Value | Unit | Source |

| Molecular Weight | 170.59 | g/mol | PubChem[1][2] |

| Appearance | Light yellow liquid or solid | - | Echemi[3] |

| Melting Point | 50-51 | °C | Echemi |

| Boiling Point | 126 | °C at 16 Torr | Echemi |

| Topological Polar Surface Area | 37.3 | Ų | PubChem[1][2] |

| XLogP3 | 2.6 | - | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | - | Echemi |

| Hydrogen Bond Acceptor Count | 2 | - | Echemi |

Solubility Profile

While specific quantitative solubility data is not widely published, based on its structural analogue, 4-chloroacetophenone, this compound is expected to be relatively soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, and sparingly soluble in water and nonpolar solvents like hexane.[4] The presence of the hydroxyl group enhances its polarity compared to 4-chloroacetophenone, likely increasing its solubility in alcohols.

Synthesis Methodology: The Fries Rearrangement

The most prevalent and industrially significant method for synthesizing hydroxyarylketones, including this compound, is the Fries rearrangement.[5][6] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 3-chlorophenyl acetate, to an ortho- and para-hydroxyarylketone, catalyzed by a Lewis acid.

The choice of 3-chlorophenyl acetate as the precursor is critical. The Fries rearrangement proceeds via an electrophilic aromatic substitution mechanism. The acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring. The hydroxyl group is an ortho-, para-director. Starting with 3-chlorophenyl acetate, the migrating acetyl group will preferentially add to the positions ortho or para to the hydroxyl group. This leads to the desired this compound as the major product.

Mechanistic Insight

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium carbocation.[1] This electrophile then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (>160°C) favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the aluminum chloride, while lower temperatures (<60°C) favor the kinetically controlled para-isomer.[5][7]

Caption: Mechanism of the Fries Rearrangement.

Field-Proven Synthesis Protocol

This protocol is a robust method for the laboratory-scale synthesis of the title compound. The use of excess aluminum chloride is crucial as it complexes with both the starting material and the product, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Workflow for Synthesis via Fries Rearrangement.

Step-by-Step Methodology:

-

Reaction Setup: A 500 mL round-bottom flask is charged with 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol). The flask is purged with an inert gas, such as argon, to prevent moisture from interfering with the Lewis acid catalyst. The flask is then cooled in an ice bath to 0°C to control the initial exothermic reaction upon addition of the catalyst.[3]

-

Catalyst Addition: Aluminum chloride (AlCl₃) (e.g., 30.00 g, 0.225 mol) is added portion-wise to the cooled solution. This careful addition is necessary to manage the heat generated.

-

Reaction: The resulting mixture is heated to 140-160°C for approximately 2 hours.[3] Vigorous gas evolution (HCl) is typically observed, so the reaction must be conducted in a well-ventilated fume hood. The high temperature is chosen to favor the formation of the ortho-substituted product.

-

Workup - Quenching: After the reaction period, the mixture is cooled back to 0°C and cautiously quenched by adding it to a mixture of crushed ice and concentrated hydrochloric acid (e.g., 15 mL HCl in 100 mL ice water). This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate (EtOAc) (e.g., 3 x 300 mL). Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water.

-

Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) to remove residual water and inorganic impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, often as a light yellow liquid or oil that may solidify upon standing.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

Table 3: Key Spectroscopic Data

| Technique | Data / Key Peaks | Interpretation | Source |

| ¹H NMR (250 MHz, CDCl₃) | δ 10.7 (s, 1H), 7.65 (d, J=8.6 Hz, 1H), 6.98 (d, J=1.8 Hz, 1H), 6.87 (dd, J=1.8, 8.6 Hz, 1H), 2.61 (s, 3H) | 10.7 ppm: Phenolic -OH proton. 7.65-6.87 ppm: Aromatic protons showing the expected splitting pattern for a 1,2,4-trisubstituted benzene ring. 2.61 ppm: Methyl protons of the acetyl group. | Echemi[3] |

| IR (KBr) | ṽ: 3436, 3073, 1643 cm⁻¹ | 3436 cm⁻¹: O-H stretching of the hydroxyl group. 3073 cm⁻¹: Aromatic C-H stretching. 1643 cm⁻¹: C=O stretching of the ketone, shifted to a lower frequency due to intramolecular hydrogen bonding with the ortho-hydroxyl group. | Echemi |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its functional groups serve as handles for constructing more elaborate molecular frameworks.

-

Synthesis of Heterocycles: The compound is a key precursor for synthesizing chromone derivatives. The ortho-hydroxyacetophenone moiety can undergo condensation reactions with various reagents to form the pyranone ring characteristic of chromones, which are scaffolds present in many biologically active compounds.

-

Pharmaceutical Intermediates: As a member of the haloketone family, it serves as an intermediate in the synthesis of complex molecules for the pharmaceutical industry. For instance, related hydroxyacetophenones are used to prepare hydroxypyrimidine derivatives, which have been investigated as potential histone deacetylase (HDAC) inhibitors.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | PubChem,[1] Echemi |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | Thermo Fisher Scientific[9] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Thermo Fisher Scientific[9] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound (CAS: 6921-66-0) is a synthetically valuable intermediate, primarily accessed through the Fries rearrangement of 3-chlorophenyl acetate. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for medicinal chemists and researchers. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this compound, enabling its effective use in the development of novel chemical entities.

References

- 1. byjus.com [byjus.com]

- 2. This compound | C8H7ClO2 | CID 1051513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 8. benchchem.com [benchchem.com]

- 9. 4'-Chloro-2'-hydroxyacetophenone, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

A Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document covers nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization, and applications, grounding all information in authoritative references.

Compound Identification and Structure

IUPAC Name: this compound[1]

The structure of this compound consists of an acetophenone core substituted with a hydroxyl group at position 2 and a chlorine atom at position 4 of the phenyl ring. This arrangement of functional groups—a ketone, a phenol, and an aryl halide—makes it a versatile precursor in organic synthesis.

Synonyms:

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Light yellow liquid or solid | [2] |

| Melting Point | 50-51 °C | [2] |

| Boiling Point | 126 °C at 16 Torr | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| XLogP3 | 2.6 | [1][2] |

| Polar Surface Area | 37.3 Ų | [1] |

Synthesis via Fries Rearrangement

A primary and efficient method for synthesizing hydroxy aryl ketones is the Fries rearrangement of the corresponding phenolic esters.[3][4][5] This reaction is an intramolecular Friedel-Crafts acylation that rearranges an acyl group from a phenolic ester to the aryl ring, typically catalyzed by a Lewis acid.[3]

Principle and Rationale

The Fries rearrangement of 3-chlorophenyl acetate is a robust method to produce this compound. The reaction is regioselective, favoring the formation of the ortho and para isomers. Reaction temperature is a key factor in controlling the product ratio; lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[3] Aluminum chloride (AlCl₃) is the conventional Lewis acid catalyst, used in stoichiometric amounts as it complexes with both the reactant and the product.[4]

Experimental Protocol

This protocol describes a typical lab-scale synthesis of this compound.

Materials:

-

3-Chlorophenyl acetate (starting material)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) (extraction solvent)

-

Sodium Sulfate (Na₂SO₄) (drying agent)

-

Ice

Procedure:

-

A round-bottom flask is charged with 3-chlorophenyl acetate (0.153 mol).[2]

-

The flask is cooled in an ice bath.

-

Anhydrous aluminum chloride (0.225 mol) is added portion-wise to the cooled flask.[2]

-

The reaction mixture is heated to 140-160 °C for 2 hours. Vigorous gas evolution (HCl) may be observed.[2]

-

After the reaction period, the mixture is cooled to 0 °C.

-

The reaction is quenched by carefully adding a mixture of concentrated HCl in ice water.[2]

-

The product is extracted from the aqueous mixture using ethyl acetate (3 x 300 mL).[2]

-

The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. This serves as a self-validating system for the protocol.

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum in CDCl₃ provides characteristic signals for the compound. The expected chemical shifts (δ) are:

-

~10.7 ppm (s, 1H): The phenolic hydroxyl proton, often broad.[2]

-

~7.65 ppm (d, J=8.6 Hz, 1H): Aromatic proton ortho to the acetyl group.[2]

-

~6.98 ppm (d, J=1.8 Hz, 1H): Aromatic proton ortho to the hydroxyl group.[2]

-

~6.87 ppm (dd, J=8.6, 1.8 Hz, 1H): Aromatic proton meta to both the acetyl and hydroxyl groups.[2]

-

~2.61 ppm (s, 3H): The methyl protons of the acetyl group.[2]

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the key functional groups:

-

~3436 cm⁻¹: A broad band corresponding to the O-H stretching of the phenolic group.[2]

-

~1643 cm⁻¹: A strong absorption band due to the C=O stretching of the ketone.[2]

-

~3073 cm⁻¹: C-H stretching of the aromatic ring.[2]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various heterocyclic compounds, such as chromones, flavonoids, and chalcones, many of which are investigated for their potential biological activities.[6] The presence of the chlorine atom provides a site for further modification through cross-coupling reactions.

-

Agrochemical Research: The structural motif is found in molecules developed as potential herbicides, fungicides, or insecticides.

-

Material Science: It can be used in the development of specialized polymers and dyes where its specific electronic and structural properties are beneficial.[6]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used during handling.[2] All work should be conducted in a well-ventilated fume hood.

References

1-(4-Chloro-2-hydroxyphenyl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its trifunctional nature—comprising a ketone, a phenol, and an aryl chloride—renders it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures. This guide provides an in-depth examination of its core properties, established synthetic routes, and detailed characterization protocols, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These attributes govern its stoichiometric behavior in reactions and its response to analytical techniques.

Molecular Formula and Structure

The chemical formula for this compound is C₈H₇ClO₂ .[1][2][3] This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two oxygen atoms. The molecule's structure consists of an acetophenone core substituted with a hydroxyl group at the C2 position and a chlorine atom at the C4 position of the phenyl ring.

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work.

| Parameter | Value | Source |

| Molecular Weight | 170.59 g/mol | [1][3] |

| Monoisotopic Mass | 170.0134572 Da | [1] |

The molecular weight of 170.59 g/mol is used for calculating molar equivalents in reaction planning, while the more precise monoisotopic mass is essential for high-resolution mass spectrometry analysis.[1]

Part 2: Synthesis Methodology: The Fries Rearrangement

The most common and industrially relevant synthesis of this compound is achieved via the Fries rearrangement of a corresponding phenyl acetate. This electrophilic substitution reaction is valued for its efficiency in installing an acyl group onto a phenolic ring.

Mechanistic Rationale

The Fries rearrangement of 3-chlorophenyl acetate is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds as follows:

-

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, rendering the acyl carbon highly electrophilic.

-

Acylium Ion Formation: This coordination facilitates the cleavage of the ester's C-O bond, generating a resonance-stabilized acylium ion and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile in an attack on the electron-rich aromatic ring of the phenoxide. The directing effects of the hydroxyl (now phenoxide) and chloro groups favor substitution at the ortho and para positions. In this case, the desired product is the ortho-acylated isomer.

-

Workup: A final aqueous acid workup quenches the reaction, hydrolyzes the aluminum complexes, and protonates the phenoxide to yield the final hydroxylated ketone product.

Heating the reaction mixture is crucial as it provides the necessary activation energy for the rearrangement to occur.[3]

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes a validated laboratory-scale synthesis of this compound.

Materials:

-

3-Chlorophenyl acetate (or 3-acetoxychlorobenzene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon inlet. Purge the flask with argon gas.

-

Add 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol) to the flask and cool the vessel in an ice bath.[3]

-

While maintaining the cooling, add anhydrous AlCl₃ (e.g., 30.00 g, 0.225 mol) in small portions. Caution: This addition can be exothermic.[3]

-

Once the addition is complete, heat the resulting mixture to 140-160°C for approximately 2 hours. Caution: The reaction evolves gas vigorously.[3][4]

-

After the reaction period, cool the mixture back to 0°C using an ice bath.

-

Slowly and carefully quench the reaction by adding a mixture of concentrated HCl (15 mL) in 100 mL of ice water.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 300 mL).[3]

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, typically as a light-yellow liquid or oil.[3]

Synthesis Workflow Diagram

Caption: Workflow for the Fries rearrangement synthesis.

Part 3: Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 6921-66-0[1] |

| Appearance | Light yellow liquid or solid[3] |

| Melting Point | 50-51 °C[3] |

| Boiling Point | 126 °C @ 16 Torr[3] |

| Topological Polar Surface Area | 37.3 Ų[1] |

| XLogP3 | 2.6[1] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

-

¹H NMR (250 MHz, CDCl₃):

-

δ 10.7 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton, significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group.[3]

-

δ 7.65 (d, J=8.6 Hz, 1H): A doublet for the aromatic proton ortho to the carbonyl group.[3]

-

δ 6.98 (d, J=1.8 Hz, 1H): A doublet for the aromatic proton ortho to the hydroxyl group.[3]

-

δ 6.87 (dd, J=1.8, 8.6 Hz, 1H): A doublet of doublets for the aromatic proton meta to both the carbonyl and hydroxyl groups.[3]

-

δ 2.61 (s, 3H): A sharp singlet for the three protons of the methyl group of the acetyl function.[3]

-

-

Infrared (IR) Spectroscopy (KBr):

-

~3436 cm⁻¹: A broad peak indicative of the O-H stretching of the hydroxyl group.[3]

-

~3073 cm⁻¹: C-H stretching from the aromatic ring.[3]

-

~1643 cm⁻¹: A strong absorption corresponding to the C=O stretching of the ketone carbonyl group.[3] The lower-than-usual frequency is due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic protocols. The Fries rearrangement provides a reliable method for its production. A comprehensive understanding of its molecular characteristics, supported by robust spectroscopic data, is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.

References

A Guide to the Fries Rearrangement: Mechanism and Synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Abstract

The Fries rearrangement is a cornerstone transformation in organic synthesis, providing a robust pathway for converting phenolic esters into valuable hydroxy aryl ketones.[1][2] These products are critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] This technical guide offers an in-depth exploration of the Fries rearrangement mechanism, specifically focusing on the synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone from its precursor, 3-chlorophenyl acetate. We will dissect the intricate roles of catalysts, reaction conditions, and substrate electronics that govern the reaction's outcome. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this classic yet highly relevant organic reaction.

Introduction: The Significance of the Fries Rearrangement

Named after the German chemist Karl Theophil Fries, this rearrangement reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid.[3] The reaction is a powerful alternative to direct Friedel-Crafts acylation of phenols, which often yields the ester as the primary product rather than the desired C-acylated ketone.[3]

A key feature of the Fries rearrangement is its regioselectivity, yielding a mixture of ortho and para isomers.[1] Critically, the product distribution can be strategically controlled by manipulating reaction conditions such as temperature and solvent polarity, allowing chemists to favor the formation of a specific isomer.[3][5] This guide will elucidate these principles through the lens of a specific, industrially relevant transformation: the rearrangement of 3-chlorophenyl acetate to this compound, a valuable synthetic building block.

The Core Mechanism: An Intermolecular Pathway

While the precise mechanism has been a subject of study, a widely accepted pathway involves an intermolecular process analogous to a Friedel-Crafts acylation, proceeding through a discrete acylium ion intermediate.[1][3][4] The catalyst, typically a Lewis acid like anhydrous aluminum chloride (AlCl₃), is required in greater than stoichiometric amounts as it complexes with both the starting ester and the resulting phenolic ketone product.[2]

Step 1: Lewis Acid Coordination The reaction initiates with the coordination of the Lewis acid catalyst (AlCl₃) to the carbonyl oxygen of the ester. This oxygen is more electron-rich and thus a superior Lewis base compared to the phenolic oxygen.[1]

Step 2: Generation of the Acylium Ion This coordination polarizes the acyl-oxygen bond, weakening it significantly. The AlCl₃ moiety rearranges to the more stable phenolic oxygen, facilitating the cleavage of the ester bond and generating a resonance-stabilized acylium carbocation (CH₃CO⁺).[1] This electrophilic species is the key intermediate that will acylate the aromatic ring.

Step 3: Electrophilic Aromatic Substitution (EAS) The acylium ion attacks the electron-rich aromatic ring. The regioselectivity of this attack is governed by the directing effects of the substituents on the ring—in this case, the chloro group and the O-AlCl₃ complex.

-

-OAlCl₃ group (at C1): This is a strongly activating, ortho, para-directing group.

-

-Cl group (at C3): This is a deactivating but ortho, para-directing group.

Both groups favor substitution at the C2 (ortho to oxygen) and C4 (para to oxygen) positions. The formation of this compound results from acylation at the C2 position.

Step 4: Rearomatization and Hydrolysis Following the electrophilic attack, a proton is eliminated from the site of acylation, restoring the aromaticity of the ring and forming an aluminum-complexed product. The final step involves a workup with aqueous acid (hydrolysis) to decompose the complex and liberate the this compound product.[2]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanistic pathway for the Fries rearrangement of 3-chlorophenyl acetate.

Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.

Controlling Regioselectivity: A Game of Kinetics and Thermodynamics

The ratio of ortho to para products is not arbitrary; it is a direct consequence of the reaction conditions. Understanding this relationship is crucial for optimizing the synthesis of the desired isomer.

| Condition | Favored Product Isomer | Rationale |

| High Temperature (>100°C) | Ortho | At elevated temperatures, the reaction is under thermodynamic control . The ortho isomer forms a stable six-membered bidentate chelate with the AlCl₃ catalyst via the hydroxyl and ketone oxygens, lowering its energy.[3][6] |

| Low Temperature (<60°C) | Para | At lower temperatures, the reaction is under kinetic control . The para position is sterically less hindered, leading to a lower activation energy for the attack of the bulky acylium ion, making it the faster-forming product.[3][5] |

| Non-polar Solvent | Ortho | Non-polar solvents favor the formation of a tight ion pair between the acylium cation and the phenoxide counter-ion, promoting intramolecular or solvent-cage acylation at the nearby ortho position.[1][3] |

| Polar Solvent | Para | Polar solvents solvate and separate the ion pair, allowing the acylium ion to diffuse and attack the more sterically accessible para position.[1][5] |

To synthesize this compound, which is the ortho rearrangement product, the reaction should be conducted at a high temperature.[4][6]

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the target molecule, emphasizing conditions that favor the ortho isomer.

Objective: To synthesize this compound via the high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Materials:

-

3-Chlorophenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (high-boiling solvent) or no solvent

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard reflux and extraction glassware

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer. Ensure the apparatus is protected from atmospheric moisture with a drying tube (e.g., CaCl₂).

-

Charging the Reactor: Charge the flask with 3-chlorophenyl acetate (1.0 eq) and nitrobenzene (if used as a solvent). Begin stirring and cool the mixture in an ice-water bath to 0-5 °C.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (approx. 1.2-1.5 eq) portion-wise to the stirred solution. CAUTION: The addition is exothermic. Maintain the temperature below 10 °C during this step.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 160-170 °C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC if feasible.

-

Workup - Quenching: After cooling the mixture to room temperature, very slowly and carefully pour the viscous reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Isolation: If a solvent was used, separate the organic layer. Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine all organic extracts.

-

Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be purified by steam distillation, as the ortho-hydroxyacetophenone is volatile with steam due to intramolecular hydrogen bonding.[6] Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water) can be employed.

Self-Validating System:

-

Expected Observations: The reaction mixture will darken significantly upon heating. The quenching step should result in the dissolution of the solid complex.

-

Product Characterization: The identity and purity of the final product, this compound, should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Limitations and Considerations

While powerful, the Fries rearrangement has limitations. The reaction conditions are harsh, precluding the use of substrates with unstable acyl or aryl groups.[1][3] Furthermore, the presence of strongly deactivating groups (e.g., -NO₂) on the aromatic ring can significantly reduce or even prevent the reaction.[1][5] The requirement for more than a full equivalent of the corrosive Lewis acid catalyst also generates considerable waste, prompting research into more environmentally benign catalytic systems.[2][7]

Conclusion

The Fries rearrangement remains a highly valuable and mechanistically insightful reaction in the synthetic chemist's toolkit. By understanding the interplay of kinetic and thermodynamic factors, researchers can effectively control the reaction's regiochemical outcome to produce specific hydroxy aryl ketone isomers. The synthesis of this compound from 3-chlorophenyl acetate serves as a practical example of this principle, demonstrating how high temperatures can be leveraged to favor the formation of the thermodynamically stable ortho product. This guide provides the foundational knowledge for professionals to apply, adapt, and optimize this classic transformation for modern synthetic challenges.

References

- 1. byjus.com [byjus.com]

- 2. Fries Rearrangement [organic-chemistry.org]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Fries Rearrangement Reaction: Mechanism, Example & Uses [vedantu.com]

- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]

Alternative synthesis routes for 1-(4-Chloro-2-hydroxyphenyl)ethanone

An In-depth Technical Guide to Alternative Synthesis Routes for 1-(4-Chloro-2-hydroxyphenyl)ethanone

Abstract

This compound, a key hydroxyaryl ketone, serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of its chloro, hydroxyl, and acetyl groups presents unique challenges and opportunities in synthetic design. Traditional methods, while established, often necessitate harsh conditions, stoichiometric amounts of corrosive catalysts, and can suffer from poor regioselectivity. This technical guide provides an in-depth exploration of the primary synthesis routes, evaluates alternative and greener methodologies, and offers detailed, field-proven protocols for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, compare methodologies through quantitative data, and provide a forward-looking perspective on the synthesis of this valuable compound.

Introduction: The Significance of this compound

Hydroxyaryl ketones are a class of compounds of significant industrial importance, acting as precursors for numerous pharmaceuticals.[1] this compound (CAS 6921-66-0) is a notable example, embodying a structural motif found in various biologically active molecules.[2] The primary synthetic challenge lies in achieving regioselective acylation of the 3-chlorophenol backbone, directing the acetyl group to the C2 position (ortho to the hydroxyl group) while avoiding the thermodynamically favored C6 position (para to the hydroxyl group). This guide will focus on two canonical pathways—the Fries Rearrangement and direct Friedel-Crafts Acylation—and then explore modern, alternative approaches designed to overcome the limitations of these classical methods.

The Fries Rearrangement: A Classic Route via Phenolic Esters

The Fries rearrangement is a cornerstone reaction for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3] This reaction is of significant industrial importance for synthesizing hydroxyarylketones, as direct Friedel-Crafts acylation of phenols can be problematic.[4] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, with a notable selectivity for the ortho and para positions.[5]

Mechanism and Regioselectivity

The widely accepted mechanism begins with the formation of a complex between the Lewis acid (commonly AlCl₃) and the carbonyl oxygen of the ester. This initial complexation is favored over the phenolic oxygen due to the higher electron density of the carbonyl oxygen.[3] This polarization facilitates the cleavage of the ester bond, generating an electrophilic acylium carbocation. The acylium ion then attacks the aromatic ring via electrophilic aromatic substitution.[3]

A critical aspect of the Fries rearrangement is the ability to control regioselectivity through reaction conditions.

-

Low Temperatures : Favor the formation of the para-substituted product (kinetic control).[3]

-

High Temperatures : Favor the formation of the ortho-substituted product (thermodynamic control).[4][6] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the more stable isomer at higher temperatures.[4][7]

-

Solvent Polarity : Non-polar solvents tend to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[3][4]

References

- 1. jocpr.com [jocpr.com]

- 2. This compound | C8H7ClO2 | CID 1051513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-Hydroxyacetophenone: A Comparative Study of Friedel-Crafts Acylation and Fries Rearrangement

Abstract

This technical guide provides a comprehensive analysis of the synthetic strategies for producing 4-chloro-2-hydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] We delve into the mechanistic intricacies, practical considerations, and comparative advantages of two primary synthetic routes: the direct Friedel-Crafts acylation of 3-chlorophenol and the Fries rearrangement of 3-chlorophenyl acetate. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to enable informed decisions in process development and optimization.

Introduction: The Significance of 4-Chloro-2-Hydroxyacetophenone

Hydroxyacetophenones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and industrial chemicals.[3][4] Their utility stems from the presence of both a reactive acetyl group and a phenolic hydroxyl group, which can be readily modified to construct more complex molecular architectures.[4] In particular, 4-chloro-2-hydroxyacetophenone is a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[3][5] Its derivatives have shown promise as enzyme inhibitors and intermediates for heterocyclic compounds, highlighting its importance in medicinal chemistry.[6]

The strategic placement of the chloro, hydroxyl, and acetyl functionalities on the aromatic ring makes its efficient and selective synthesis a topic of considerable interest. This guide will explore the two most prominent methods for its preparation, providing a deep dive into the underlying chemical principles and practical execution.

Synthetic Pathway I: The Direct Approach via Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7][8]

The Underlying Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The general mechanism can be summarized in the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride) to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion.[8][9]

-

Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate, also known as a sigma complex.[8]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7][8]

Caption: General mechanism of the Friedel-Crafts acylation.

Challenges in the Acylation of Phenols

While seemingly straightforward, the Friedel-Crafts acylation of phenols like 3-chlorophenol presents significant challenges:

-

Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[10] O-acylation to form a phenyl ester is often kinetically favored, leading to a significant reduction in the yield of the desired hydroxyaryl ketone.[10]

-

Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst.[10] This forms a complex that not only deactivates the catalyst but also makes the hydroxyl group electron-withdrawing, thereby deactivating the aromatic ring towards electrophilic substitution.[10] Consequently, stoichiometric or even excess amounts of the Lewis acid are often required.[7][11]

Experimental Protocol: Direct Acylation of 3-Chlorophenol

Despite the challenges, direct acylation can be achieved under carefully controlled conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Chlorophenol | 128.56 | 12.86 g (0.1 mol) | 1.0 |

| Acetyl Chloride | 78.50 | 8.64 g (0.11 mol) | 1.1 |

| Aluminum Chloride | 133.34 | 40.0 g (0.3 mol) | 3.0 |

| Dichloromethane | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (3.0 eq.).

-

Add dichloromethane as the solvent.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

-

In a separate flask, dissolve 3-chlorophenol (1.0 eq.) in dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-hydroxyacetophenone.

Synthetic Pathway II: The Fries Rearrangement - An Elegant Alternative

The Fries rearrangement is a powerful reaction that converts a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones in the presence of a Lewis acid catalyst.[12][13] This reaction is an excellent alternative to direct Friedel-Crafts acylation, often providing better yields and regioselectivity.[11]

The Mechanistic Landscape

The Fries rearrangement is believed to proceed through an intermolecular or intramolecular mechanism, depending on the reaction conditions. The generally accepted intermolecular pathway involves:

-

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the phenolic ester.

-

Acylium Ion Formation: The complex rearranges to form an acylium ion and an aluminum phenoxide.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring of the phenoxide at the ortho and para positions.

-

Hydrolysis: Aqueous workup liberates the hydroxyaryl ketone from its aluminum complex.

Caption: General mechanism of the Fries rearrangement.

Regioselectivity in the Fries Rearrangement

The ratio of ortho to para isomers in the Fries rearrangement is influenced by several factors, primarily temperature. Lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho isomer.[11] This provides a degree of control over the product distribution. For the synthesis of 4-chloro-2-hydroxyacetophenone from 3-chlorophenyl acetate, the para-rearranged product is the desired isomer.

Experimental Protocol: Synthesis of 4-Chloro-2-Hydroxyacetophenone via Fries Rearrangement

This two-step process begins with the synthesis of the 3-chlorophenyl acetate precursor, followed by its rearrangement.

Step 1: Synthesis of 3-Chlorophenyl Acetate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Chlorophenol | 128.56 | 12.86 g (0.1 mol) | 1.0 |

| Acetic Anhydride | 102.09 | 12.25 g (0.12 mol) | 1.2 |

| Pyridine | 79.10 | A few drops | Catalytic |

Procedure:

-

In a round-bottom flask, combine 3-chlorophenol (1.0 eq.) and a catalytic amount of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.2 eq.) with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-chlorophenyl acetate. The product is often pure enough for the next step, but can be purified by distillation if necessary.

Step 2: Fries Rearrangement of 3-Chlorophenyl Acetate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Chlorophenyl Acetate | 170.59 | 17.06 g (0.1 mol) | 1.0 |

| Aluminum Chloride | 133.34 | 26.67 g (0.2 mol) | 2.0 |

| Nitrobenzene | 123.11 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a flame-dried, three-necked flask, add anhydrous aluminum chloride (2.0 eq.) and nitrobenzene.

-

Heat the mixture to 60-70 °C with stirring.

-

Slowly add 3-chlorophenyl acetate (1.0 eq.) to the reaction mixture.

-

Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and quench by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Perform steam distillation to remove the nitrobenzene.

-

The remaining aqueous solution is cooled, and the solid product is collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chloro-2-hydroxyacetophenone. A study has shown that the Fries rearrangement of 3-chlorophenyl acetate yields 4-chloro-2-hydroxyacetophenone as the major product.[14]

Comparative Analysis: Friedel-Crafts Acylation vs. Fries Rearrangement

| Feature | Friedel-Crafts Acylation of 3-Chlorophenol | Fries Rearrangement of 3-Chlorophenyl Acetate |

| Starting Material | 3-Chlorophenol | 3-Chlorophenyl Acetate (from 3-Chlorophenol) |

| Number of Steps | One | Two |

| Key Challenge | Competitive O-acylation, catalyst deactivation | Two-step process, potential for isomer formation |

| Yield | Often moderate to low due to side reactions | Generally good to excellent |

| Regioselectivity | Can be difficult to control | Can be controlled by temperature |

| Catalyst Stoichiometry | Often requires >2 equivalents of Lewis acid | Typically requires stoichiometric amounts of Lewis acid |

| Overall Assessment | A more direct but often less efficient route. | A more reliable and higher-yielding route, despite being a two-step process. |

Conclusion

The synthesis of 4-chloro-2-hydroxyacetophenone can be successfully achieved by both direct Friedel-Crafts acylation of 3-chlorophenol and the Fries rearrangement of 3-chlorophenyl acetate. While the direct acylation offers a more concise synthetic route, it is often plagued by lower yields due to competitive O-acylation and catalyst deactivation. The Fries rearrangement, although a two-step process, provides a more robust and higher-yielding alternative with the potential for regiochemical control. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as desired yield, purity requirements, and process scalability. The insights and protocols provided in this guide are intended to facilitate this decision-making process and enable the efficient synthesis of this important chemical intermediate.

References

- 1. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jpub.org [jpub.org]

- 4. jpub.org [jpub.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-(4-Chloro-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a ketone, and an aryl chloride—renders it a highly versatile scaffold for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and a discussion of its significant applications, particularly in the realm of medicinal chemistry and drug development. Understanding the nuanced characteristics of this compound is crucial for leveraging its full potential in innovative research and development endeavors.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application in research and synthesis.

Identifiers and General Properties

This compound is known by several synonyms, and its key identifiers are crucial for accurate documentation and sourcing.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Chloro-2'-hydroxyacetophenone, 2-Acetyl-5-chlorophenol | [1] |

| CAS Number | 6921-66-0 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Light yellow liquid or solid | [2] |

Physical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions.

| Property | Value | Source(s) |

| Melting Point | 50-51 °C | |

| Boiling Point | 126 °C at 16 Torr | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water. | |

| Density | Approximately 1.3 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ ~10.7 (s, 1H, -OH), ~7.65 (d, 1H, Ar-H), ~6.98 (d, 1H, Ar-H), ~6.87 (dd, 1H, Ar-H), ~2.61 (s, 3H, -CH₃) | [2] |

| IR (KBr) | ~3436 cm⁻¹ (O-H stretch), ~3073 cm⁻¹ (aromatic C-H stretch), ~1643 cm⁻¹ (C=O stretch) | [2] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). |

Section 2: Synthesis and Purification

The primary route for the synthesis of this compound is the Fries rearrangement, a classic and reliable method for producing hydroxyaryl ketones.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester, catalyzed by a Lewis acid, to yield ortho- and para-hydroxyaryl ketones. In the synthesis of this compound, 3-chlorophenyl acetate is the starting material. The reaction is typically promoted by aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, primarily at the ortho and para positions relative to the oxygen. The regioselectivity can be influenced by reaction conditions such as temperature.

Diagram: Fries Rearrangement for the Synthesis of this compound

Caption: Workflow of the Fries Rearrangement.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Chlorophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask (500 mL)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round bottom flask purged with an inert gas (e.g., argon), place 3-chlorophenyl acetate.

-

Cool the flask in an ice bath.

-

Carefully add anhydrous aluminum chloride in portions with stirring.

-

Once the addition is complete, heat the reaction mixture to 140-160°C for approximately 2 hours. Caution: Vigorous gas evolution may occur.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding a mixture of concentrated HCl in ice water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Section 3: Chemical Reactivity and Synthetic Applications

The presence of multiple reactive sites in this compound makes it a valuable precursor for a variety of organic transformations.

Reactivity of Functional Groups

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base to form a phenoxide ion. This nucleophilic oxygen can then participate in reactions such as the Williamson ether synthesis to form ethers.[3][4][5][6]

-

Ketone Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The adjacent methyl group has acidic alpha-protons, which can be removed by a strong base to form an enolate. This enolate is a key intermediate in reactions like the Claisen-Schmidt condensation to form chalcones.[7][8][9][10]

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl group, primarily at the positions ortho and para to it.

Diagram: Reactivity of this compound

Caption: Key reaction pathways for the title compound.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily converted to an ether linkage.

Protocol Example:

-

Dissolve this compound in a suitable solvent like acetone.

-

Add a base, such as potassium carbonate, to deprotonate the phenol.

-

Add an alkyl halide (e.g., 1-bromo-2-chloroethane) and stir the mixture, often with heating, to facilitate the Sₙ2 reaction.[11]

-

Work-up involves filtering the inorganic salts and removing the solvent.

Claisen-Schmidt Condensation for Chalcone Synthesis

This compound is an excellent substrate for the base-catalyzed condensation with various aromatic aldehydes to produce chalcones, which are precursors to flavonoids and other biologically active molecules.[7][8]

Protocol Example:

-

Dissolve this compound and an aromatic aldehyde in a solvent like ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product often precipitates from the reaction mixture and can be collected by filtration.

Section 4: Applications in Drug Development and Research

This compound serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds and biologically active molecules.[12] Its structural motifs are found in numerous compounds investigated for their therapeutic potential.

Key Application Areas:

-

Antimicrobial Agents: Chalcones derived from this compound have been shown to possess antibacterial and antifungal activities.[7]

-

Anticancer Research: Certain chalcone derivatives have demonstrated cytotoxic effects against cancer cell lines.

-

Enzyme Inhibitors: The core structure can be elaborated to synthesize inhibitors of various enzymes, which are targets for a range of diseases.

-

Flavonoid Synthesis: As a precursor to chalcones, it is instrumental in the synthesis of flavonoids, a class of compounds with a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties.

Section 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazards: It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic organic synthesis with advanced applications in medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists. The protocols and data presented in this guide are intended to provide a solid foundation for its effective and safe utilization in the pursuit of novel scientific discoveries and the development of new therapeutic agents.

References

- 1. This compound | C8H7ClO2 | CID 1051513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. m.youtube.com [m.youtube.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. ejurnal.umri.ac.id [ejurnal.umri.ac.id]

- 11. 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone [myskinrecipes.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Executive Summary

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. A thorough understanding of its solubility and stability is paramount for its effective handling, reaction optimization, and incorporation into drug development workflows. This document synthesizes theoretical principles with practical methodologies to offer a robust framework for researchers. We will explore the molecular characteristics governing solubility, present detailed protocols for its empirical determination, and outline a systematic approach to evaluating its stability under forced degradation conditions as mandated by regulatory bodies. The insights herein are designed to empower scientists to anticipate the behavior of this molecule, ensuring data integrity and accelerating research and development timelines.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound (also known as 2-Acetyl-5-chlorophenol) is essential for predicting its behavior in various experimental settings. The molecule's structure, featuring a phenolic hydroxyl group, a ketone, and a chloro substituent on the aromatic ring, dictates its solubility and stability profile.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Acetyl-5-chlorophenol, 4'-Chloro-2'-hydroxyacetophenone | [1] |

| CAS Number | 6921-66-0 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Light yellow liquid or oil | [2] |

| Melting Point | 50-51 °C | [2] |

| Boiling Point | 126 °C @ 16 Torr | [2] |

| Estimated pKa | ~8.5 - 10.0 | [3][4] |

Note: The pKa is an estimation based on the pKa of 2-chlorophenol (8.55) and the general pKa for phenols (~10). Experimental determination is recommended for precise measurements.

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The solubility of this compound is governed by its ability to form hydrogen bonds via its hydroxyl group and the overall polarity imparted by the ketone and chloro-substituents.

Theoretical Considerations & Solvent Selection

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents.

-

pH-Dependent Aqueous Solubility: The phenolic hydroxyl group is weakly acidic, with an estimated pKa between 8.5 and 10.0.[3][4] In aqueous solutions with a pH below its pKa, the molecule will be in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the hydroxyl group will deprotonate to form the more soluble phenoxide ion. Therefore, solubility in aqueous buffers is expected to increase significantly at basic pH.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and ketone groups, low solubility is expected in nonpolar solvents.

The following diagram illustrates the key molecular features influencing solubility.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Solvents

While experimental data is scarce, a qualitative prediction of solubility is presented below. This table should be used as a guideline, with empirical testing being essential for precise quantification.

| Solvent | Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Sparingly Soluble | Limited by the nonpolar aromatic ring and chloro-substituent. |

| Water (pH 10) | Polar Protic | Soluble | Deprotonation of the phenolic hydroxyl group to the phenoxide ion increases polarity and solubility. |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the hydroxyl and ketone groups. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, forms strong hydrogen bonds. |

| Acetone | Polar Aprotic | Soluble | Acts as a hydrogen bond acceptor for the hydroxyl group. |

| DMSO | Polar Aprotic | Very Soluble | Highly polar solvent, effective at solvating polar molecules. |

| Acetonitrile | Polar Aprotic | Soluble | Moderate polarity, should effectively dissolve the compound. |

| Hexane | Nonpolar | Insoluble | Significant mismatch in polarity. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility (in mg/mL) of the compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (or other suitable quantitative method)

-

0.45 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution & Filtration: Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Quantification: Analyze the sample using a validated analytical method (see Section 4) to determine the concentration.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor.

Stability Profile and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, or stress testing, are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[5]

Predicted Degradation Pathways

The chemical structure of this compound suggests susceptibility to the following degradation pathways:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opening products. This is often accelerated by the presence of metal ions or peroxides.

-

Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including dechlorination or polymerization. The presence of the phenolic group may increase photosensitivity.

-

Hydrolysis: While the primary functional groups (ketone, phenol, aryl chloride) are generally stable to hydrolysis under neutral conditions, extreme pH and high temperatures could potentially promote reactions, although this is less likely to be a primary degradation route compared to oxidation.

References

Discovery and history of 1-(4-Chloro-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to the Synthesis, History, and Application of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Abstract

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a pivotal chemical intermediate whose significance is underscored by its versatile applications in organic synthesis, particularly in the development of pharmaceuticals and bioactive heterocyclic compounds. This guide provides a comprehensive overview of its discovery, rooted in the classical explorations of aromatic chemistry, its detailed synthesis methodologies, physicochemical properties, and its role as a foundational building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, offering researchers and drug development professionals a thorough technical resource.

Introduction and Physicochemical Profile

This compound is a disubstituted acetophenone characterized by a hydroxyl group and a chlorine atom on the phenyl ring, ortho and para to the acetyl group, respectively. This specific arrangement of functional groups—an electron-withdrawing chlorine and an electron-donating, hydrogen-bonding hydroxyl group—imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules. Its structural features allow for selective reactions at the hydroxyl group, the acetyl group, or the aromatic ring, providing multiple avenues for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Chloro-2'-hydroxyacetophenone | [1] |

| CAS Number | 6921-66-0 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Solid (Typical) | |

| Melting Point | Data not consistently available in search results | |

| Boiling Point | Data not consistently available in search results | |

| SMILES | CC(=O)C1=C(C=C(C=C1)Cl)O | [1] |

| InChIKey | QCVSDCHNBNFJDQ-UHFFFAOYSA-N | [1] |

Historical Context: A Product of Classic Reactions

The precise moment of "discovery" for a foundational chemical like this compound is not documented as a singular event. Instead, its synthesis and characterization are intrinsically linked to the development and exploration of fundamental reactions in organic chemistry during the late 19th and early 20th centuries. The preparation of hydroxyaryl ketones is most famously achieved via the Fries rearrangement and Friedel-Crafts acylation , and it is through the application of these powerful synthetic tools to substituted phenols that this compound was likely first prepared and identified.

The Fries rearrangement, in particular, stands out as a classic and efficient method for converting phenolic esters into hydroxyaryl ketones.[2][3][4] This reaction involves an intramolecular acyl group migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[4] The regiochemical outcome (ortho vs. para acylation) is notably dependent on reaction conditions such as temperature and solvent, with higher temperatures generally favoring the formation of the ortho-isomer.[2][4] Given that this compound is an ortho-hydroxyacetophenone, its historical synthesis can be confidently attributed to high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Key Synthesis Methodologies